molecular formula C6H8N2 B1608339 1-Allyl-1H-pyrazole CAS No. 35852-74-5

1-Allyl-1H-pyrazole

Cat. No. B1608339
CAS RN: 35852-74-5
M. Wt: 108.14 g/mol
InChI Key: BPPPRRLOPGKVMQ-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrazole (1-AP) is a heterocyclic compound belonging to the pyrazole family, which is composed of two nitrogen atoms and three carbon atoms. It is a versatile compound with a variety of applications in medicinal chemistry and has been used in a range of scientific research studies.

Scientific Research Applications

Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some of the fields and applications:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are versatile frameworks in medicinal chemistry and drug discovery . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
    • The outcomes of these applications also vary, but they generally involve the successful synthesis of pyrazole derivatives with the desired biological activity .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry . The specific applications in this field were not detailed in the sources I found.
    • The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their application in agricultural settings .
    • The outcomes would likely involve the successful use of these compounds in agricultural applications .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry . The specific applications in these fields were not detailed in the sources I found.
    • The methods of application or experimental procedures in these fields would likely involve the synthesis of pyrazole derivatives and their use in coordination or organometallic reactions .
    • The outcomes would likely involve the successful use of these compounds in coordination or organometallic reactions .
  • Materials Chemistry

    • Protic pyrazoles have been versatile ligands in various fields, such as materials chemistry . They can be used in the design and synthesis of new materials .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their incorporation into material structures .
    • The outcomes would likely involve the successful use of these compounds in the creation of new materials with desired properties .
  • Homogeneous Catalysis

    • Protic pyrazoles are also used in homogeneous catalysis . They can act as ligands in catalysts, contributing to the efficiency and selectivity of various chemical reactions .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in catalytic reactions .
    • The outcomes would likely involve the successful use of these compounds in catalytic applications, enhancing the efficiency and selectivity of the reactions .
  • Bioinorganic Modeling

    • Pyrazoles can be used in bioinorganic modeling . They can mimic the function of biological molecules, helping to understand their structure and function .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in modeling biological molecules .
    • The outcomes would likely involve the successful use of these compounds in bioinorganic modeling, contributing to the understanding of biological molecules .
  • Synthesis of Heterocyclic Systems

    • Pyrazoles, including 3 (5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in the creation of heterocyclic systems .
    • The outcomes would likely involve the successful synthesis of these complex heterocyclic systems .
  • Inorganic Nitrogen Cycle

    • Protic pyrazole complexes have shown stoichiometric reactivities with inorganic nitrogenous compounds, which possibly relates to the inorganic nitrogen cycle in nature .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of protic pyrazole complexes and their reactions with inorganic nitrogenous compounds .
    • The outcomes would likely involve the successful use of these complexes in understanding or mimicking the inorganic nitrogen cycle .
  • Transfer Hydrogenation

    • Protic pyrazole complexes have been used in transfer hydrogenation reactions .
    • The methods of application or experimental procedures in this field would likely involve the synthesis of protic pyrazole complexes and their use in transfer hydrogenation reactions .
    • The outcomes would likely involve the successful use of these complexes in transfer hydrogenation, enhancing the efficiency and selectivity of the reactions .

properties

IUPAC Name

1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPPRRLOPGKVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392963
Record name 1-ALLYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-pyrazole

CAS RN

35852-74-5
Record name 1-(2-Propen-1-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35852-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ALLYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-en-1-yl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Ivachtchenko, DV Kravchenko… - Journal of …, 2004 - Wiley Online Library
… Thus, we observed that the lithiation of 1-allyl-1H-pyrazole 30 leads to a mixture of polymeric … Probably, this fact can be explained by the suggested α-lithiation of 1-allyl-1H-pyrazole 30 …
Number of citations: 39 onlinelibrary.wiley.com
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com
J Cai, L Liu, J Chen, M Cao, M Ji - Medicinal Chemistry, 2013 - ingentaconnect.com
A series of novel pyrazole carboxylic acid derivatives was designed and synthesized, and their antagonism effect on endothelin (ET)-1-induced contraction in the rat thoracic aortic ring …
Number of citations: 3 www.ingentaconnect.com
X Meng, W Shi, P Cheng - Coordination Chemistry Reviews, 2019 - Elsevier
One-dimensional (1D) magnetic systems have been extensively studied over the last few decades because they are more chemically tractable between zero-dimensional systems and …
Number of citations: 94 www.sciencedirect.com

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